molecular formula C26H27N3O2 B12146781 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one

4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one

Cat. No.: B12146781
M. Wt: 413.5 g/mol
InChI Key: WPEULZIPEMVKMN-UHFFFAOYSA-N
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Description

4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is a complex organic compound that features a quinoline and indole moiety, making it a significant molecule in the field of medicinal chemistry. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be introduced through a condensation reaction involving an appropriate aldehyde and aniline derivative . The final step often involves the coupling of the indole and quinoline derivatives with a morpholine-substituted butanone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens (chlorine, bromine), nitric acid

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is unique due to its combined quinoline and indole structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-(5-methyl-2-quinolin-2-yl-1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C26H27N3O2/c1-18-9-11-23-21(17-18)20(6-4-8-25(30)29-13-15-31-16-14-29)26(28-23)24-12-10-19-5-2-3-7-22(19)27-24/h2-3,5,7,9-12,17,28H,4,6,8,13-16H2,1H3

InChI Key

WPEULZIPEMVKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCCC(=O)N3CCOCC3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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